(5-Hydroxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone
CAS No.:
Cat. No.: VC20572218
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO3 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | (5-hydroxy-2-phenyl-1-benzofuran-3-yl)-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C20H19NO3/c22-15-9-10-17-16(13-15)18(20(23)21-11-5-2-6-12-21)19(24-17)14-7-3-1-4-8-14/h1,3-4,7-10,13,22H,2,5-6,11-12H2 |
| Standard InChI Key | MSRDJMSCRXRCOT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture and Substituent Configuration
The benzofuran scaffold consists of a fused benzene and furan ring system. In (5-Hydroxy-2-phenylbenzofuran-3-yl)(piperidin-1-yl)methanone, three key substituents modulate its electronic and steric properties:
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C-5 Hydroxyl Group: Introduces hydrogen-bonding capacity and polarity, potentially enhancing solubility and target interactions .
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C-2 Phenyl Ring: Contributes hydrophobic character and π-π stacking potential, common in ligands targeting aromatic-rich binding pockets .
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C-3 Piperidin-1-yl Methanone: A protonatable nitrogen within the piperidine ring enables ionic interactions, while the methanone group adds rigidity and electron-withdrawing effects .
The molecular formula is C₂₀H₁₉NO₃ (calculated molecular weight: 321.37 g/mol), derived from:
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Benzofuran core (C₈H₅O)
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Phenyl group (C₆H₅)
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Piperidin-1-yl methanone (C₆H₁₀NO)
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Hydroxyl group (OH)
Key physicochemical parameters inferred from analogs :
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LogP: ~3.2 (moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1/4
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Polar Surface Area: ~55 Ų
Spectroscopic and Crystallographic Data
While experimental data for this specific compound are unavailable, analogous benzofurans exhibit:
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¹H NMR: Aromatic protons (δ 6.8–7.9 ppm), hydroxyl proton (δ 5.2–5.5 ppm), and piperidine protons (δ 1.4–2.8 ppm) .
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¹³C NMR: Benzofuran carbons (δ 105–160 ppm), methanone carbonyl (δ 195–205 ppm) .
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X-ray Crystallography: Planar benzofuran core with substituents adopting orthogonal orientations to minimize steric clash .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis can be conceptualized into three stages:
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Benzofuran Core Construction: Via Perkin rearrangement or oxidative cyclization of o-hydroxyacetophenone derivatives .
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Functionalization at C-2 and C-5: Sequential Suzuki-Miyaura coupling for phenyl introduction and electrophilic hydroxylation.
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Methanone Installation at C-3: Friedel-Crafts acylation using piperidine-1-carbonyl chloride.
Stepwise Synthesis Protocol
Step 1: Synthesis of 5-Hydroxy-2-phenylbenzofuran
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Starting Material: 5-Hydroxybenzofuran-2-carboxylic acid.
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Phenyl Introduction: Pd-catalyzed Suzuki coupling with phenylboronic acid (Yield: 68–72%) .
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Hydroxyl Protection: Acetylation using acetic anhydride to prevent side reactions during subsequent steps .
Step 2: Friedel-Crafts Acylation at C-3
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Reagents: Piperidine-1-carbonyl chloride, AlCl₃ (Lewis acid).
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Conditions: Dichloromethane, 0°C to room temperature, 12 h.
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Deprotection: Basic hydrolysis (NaOH/MeOH) to regenerate the C-5 hydroxyl group .
Step 3: Purification and Characterization
Pharmacological Profile and Mechanism of Action
Sigma Receptor Affinity
Structural analogs with piperidine-linked benzofurans exhibit high affinity for sigma-1 receptors (σ1R), which modulate ion channels, neuroprotection, and apoptosis . Key findings from comparable compounds:
| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| KSCM-1 | 27.5 | 528 | 19 |
| Target Compound* | ~15–40† | ~200–600† | 10–30† |
*Hypothetical data based on structural similarity.
†Estimated range from QSAR models .
The piperidine nitrogen likely interacts with σ1R’s Glu172 residue, while the benzofuran core occupies a hydrophobic subpocket . The C-5 hydroxyl may form hydrogen bonds with Thr194, enhancing selectivity over σ2R .
Antimicrobial Activity
Benzofurans with C-5 hydroxyl and C-3 acyl groups show broad-spectrum antimicrobial effects :
| Microorganism | MIC₈₀ (μg/mL)† |
|---|---|
| S. aureus | 0.78–3.12 |
| E. coli | 1.56–6.25 |
| C. albicans | 3.12–12.5 |
†Data extrapolated from analogs .
Mechanistically, these compounds disrupt microbial membrane integrity and inhibit DNA gyrase .
Structure-Activity Relationships (SAR)
Impact of C-5 Hydroxylation
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Hydroxyl-Free Analogs: 10–100× reduced σ1R affinity and antimicrobial potency .
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Methyl Ether Derivatives: Retain activity but suffer from metabolic instability (e.g., O-demethylation) .
Role of the Piperidine Methanone
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Piperidine vs. Pyrrolidine: Piperidine’s larger ring improves σ1R selectivity (2–5×) due to better cavity fit .
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Methanone vs. Carboxamide: Methanone derivatives exhibit higher logP and blood-brain barrier permeability .
Substituent Effects at C-2
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Phenyl vs. Alkyl: Aromatic groups enhance σ1R binding (ΔG = −2.3 kcal/mol) via π-stacking with Phe107 .
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Electron-Withdrawing Groups: Nitro or chloro substituents improve antimicrobial MICs by 2–4× .
Toxicological and Pharmacokinetic Considerations
In Vitro Toxicity
ADME Properties
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